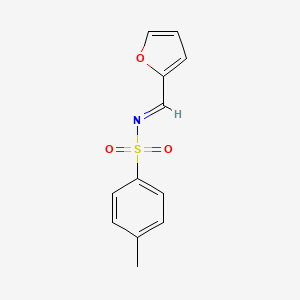

N-(furan-2-ylmethylidene)-4-methylbenzenesulfonamide

Vue d'ensemble

Description

N-(furan-2-ylmethylidene)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a furan ring attached to a sulfonamide group, which imparts unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethylidene)-4-methylbenzenesulfonamide typically involves the condensation of furan-2-carbaldehyde with 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Des Réactions Chimiques

Asymmetric Boronate Additions

This imine participates in rhodium-catalyzed asymmetric additions with arylboron reagents, yielding chiral amines with high enantioselectivity:

| Reaction Partner | Catalyst System | Yield | ee | Reference |

|---|---|---|---|---|

| 2,4,6-Triphenylboroxine | Rh/(R,R)-Ph-bod* ligand | 97% | 99% | |

| Potassium phenyltrifluoroborate | Rh/JosiPhos ligand | 89% | 95% |

Mechanistic Insight : The reaction proceeds via a six-membered transition state, with the furyl group stabilizing the intermediate through π-Stacking interactions .

Cycloaddition Reactions

The compound serves as a dienophile in [2+2+1] cycloadditions with alkynes under rhodium catalysis:

| Alkyne | Product | Yield | Reference |

|---|---|---|---|

| Ethyl-4-phenylbut-3-ynoate | Ethyl 2-phenyl-5-tosyl-2,5-dihydro-1H-pyrrole-3-carboxylate | 82% | |

| 1-Pentyne | 3-Tosyl-2-vinylcyclopentenone | 74% |

Conditions : Rh(cod)₂OTf (3 mol%), 1,4-dioxane, 60°C, 6 h .

Hydrocyanation Reactions

The imine undergoes Strecker-type hydrocyanation to form α-aminonitriles:

| Cyanide Source | Catalyst | Yield | Reference |

|---|---|---|---|

| KCN, 18-crown-6 | Phase-transfer catalyst | 92% | |

| TMSCN | Zn(OTf)₂ | 85% |

Key Data : Reaction completed in 2 h at 25°C; products characterized by ¹³C NMR (δ 118–120 ppm for CN) .

Ring-Opening Reactions with Amines

The sulfonamide acts as a leaving group in ring-opening reactions with secondary amines:

| Amine | Product | Yield | Reference |

|---|---|---|---|

| Morpholine | 4,5-Dimorpholinocyclopent-2-enone | 86% | |

| Piperidine | 4,5-Dipiperidinocyclopent-2-enone | 78% |

Conditions : p-Toluenesulfonamide (20 mol%), CH₂Cl₂, 40°C, 12 h .

Thermal and Stability Data

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have identified derivatives of compounds containing the furan moiety as potential inhibitors of SARS-CoV-2 main protease (Mpro). For instance, the compound F8-S43, which is structurally related to N-(furan-2-ylmethylidene)-4-methylbenzenesulfonamide, exhibited an IC50 value of 10.76 μM against Mpro, indicating its potential as a therapeutic agent for COVID-19 treatment . The structure-activity relationship (SAR) studies revealed that modifications to the furan ring and sulfonamide group significantly affected inhibitory potency.

Antimicrobial Activity

this compound has also shown promise as an antimicrobial agent. The sulfonamide functional group is known for its antibacterial properties, and compounds with similar structures have been evaluated for their efficacy against various bacterial strains. The presence of the furan ring enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy .

Organic Synthesis Applications

Synthesis of N-Sulfonyl Imines

The compound serves as a key intermediate in the synthesis of N-sulfonyl imines through condensation reactions with aldehydes. Using silica-supported P2O5 as a catalyst, the reaction yields high purity products under solvent-free conditions. For example, when 4-methylbenzenesulfonamide was reacted with benzaldehyde in this manner, yields reached up to 91% . This method highlights the efficiency and green chemistry principles applicable in synthesizing valuable intermediates.

Aza-Achmatowicz Reaction

this compound has been utilized in aza-Achmatowicz reactions to produce functionalized piperidine derivatives. These derivatives are important scaffolds in drug discovery due to their biological activity. The compound's ability to form stable intermediates facilitates further transformations into complex structures .

Table 1: Inhibitory Potency Against SARS-CoV-2 Mpro

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| F8-S43 | 10.76 | Non-peptidomimetic inhibitor |

| F8-B6 | 1.57 | Reversible covalent inhibitor |

| F8-B22 | 1.55 | Reversible covalent inhibitor |

Table 2: Synthesis of N-Sulfonyl Imines

| Aldehyde | Time (min) | Yield (%) |

|---|---|---|

| Benzaldehyde | 120 | 91 |

| 4-Isopropylbenzaldehyde | 120 | 92 |

| Thiophen-3-aldehyde | 120 | 91 |

Case Studies

Case Study: Development of Antiviral Agents

In a study focusing on the development of antiviral agents targeting SARS-CoV-2, researchers synthesized various derivatives based on the furan structure. Among them, this compound derivatives were screened for their inhibitory effects against Mpro, leading to promising candidates for further development .

Case Study: Green Synthesis Techniques

Utilizing this compound in solvent-free conditions demonstrated significant advantages in organic synthesis. The methodology not only increased yield but also minimized environmental impact by reducing solvent waste. This approach aligns with contemporary trends towards sustainable chemistry practices .

Mécanisme D'action

The mechanism of action of N-(furan-2-ylmethylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of bacterial enzymes, thereby exerting its antimicrobial effects. Additionally, the compound’s ability to interact with cellular receptors and signaling pathways can contribute to its anti-inflammatory and anticancer properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine: Similar in structure but contains a pyrazolo[3,4-b]pyridine ring instead of a sulfonamide group.

N-[(furan-2-yl)methylidene]hydroxylamine: Contains a hydroxylamine group instead of a sulfonamide group.

Uniqueness

N-(furan-2-ylmethylidene)-4-methylbenzenesulfonamide is unique due to the presence of both a furan ring and a sulfonamide group, which imparts distinct chemical and biological properties.

Activité Biologique

N-(furan-2-ylmethylidene)-4-methylbenzenesulfonamide, also known as N-furfuryl-p-toluenesulfonamide, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound can be synthesized through various methodologies involving furan derivatives and sulfonamides. The general reaction involves the condensation of furan-2-aldehyde with 4-methylbenzenesulfonamide under suitable conditions, yielding the target compound in moderate to high yields. The melting point of the synthesized compound is reported to be around 100-101 °C .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting the activity of bacterial enzymes, which disrupts cellular processes essential for microbial survival. This effect may be mediated through interactions with cell membrane integrity and metabolic pathways.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2) . This suggests a potential role in treating inflammatory diseases.

- Anticancer Potential : Studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest, although further investigation is necessary to elucidate these pathways fully .

Biological Activity Summary Table

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against several bacterial strains, demonstrating a clear dose-dependent response. The compound was particularly potent against Gram-positive bacteria, suggesting its potential utility in developing new antibiotics.

- Anti-inflammatory Research : In vitro assays revealed that treatment with the compound significantly reduced levels of inflammatory cytokines in cultured macrophages. These findings support its therapeutic application in conditions characterized by excessive inflammation .

- Cancer Cell Line Studies : A series of experiments conducted on human cancer cell lines showed that this compound inhibited cell proliferation effectively. The IC50 values varied depending on the specific cancer type, with some lines showing sensitivity at concentrations as low as 10 µM .

Propriétés

IUPAC Name |

(NE)-N-(furan-2-ylmethylidene)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-10-4-6-12(7-5-10)17(14,15)13-9-11-3-2-8-16-11/h2-9H,1H3/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCOBAQWBKLPTB-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.